Egfr-IN-120

EGFR Drug Resistance Kinase Selectivity

EGFR-IN-120 (Compound 11eg) is a novel fourth-generation EGFR inhibitor designed to overcome acquired C797S-mediated resistance. It potently inhibits EGFR L858R/T790M/C797S (IC50 0.053 µM) with 19.8-fold selectivity over wild-type EGFR, ensuring target-specific research. With validated oral efficacy and a distinct 6-(2-aminopyrimidine)-indole scaffold, it offers a unique tool for resistance mechanism studies and preclinical NSCLC research. Avoid generic substitutions lacking C797S activity. Order now for reliable, high-purity material.

Molecular Formula C31H35FN8O2
Molecular Weight 570.7 g/mol
Cat. No. B15615283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-120
Molecular FormulaC31H35FN8O2
Molecular Weight570.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H35FN8O2/c1-6-28(41)36-24-17-22(9-10-25(24)39-13-11-38(5)12-14-39)35-31-34-18-23(32)29(37-31)21-8-7-20-15-27(30(42)33-4)40(19(2)3)26(20)16-21/h6-10,15-19H,1,11-14H2,2-5H3,(H,33,42)(H,36,41)(H,34,35,37)
InChIKeyZYVBKVMMQMBCBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is EGFR-IN-120 (Compound 11eg) and Its Core Scientific Profile?


EGFR-IN-120, also known as Compound 11eg, is a novel, orally active fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is characterized by a substituted 6-(2-aminopyrimidine)-indole scaffold [1]. Its primary differentiator is its potent and selective inhibition of the clinically challenging, drug-resistant EGFR L858R/T790M/C797S triple-mutant kinase, a key driver of resistance to third-generation EGFR TKIs like osimertinib in non-small cell lung cancer (NSCLC) [1].

Why a Standard EGFR Inhibitor Cannot Substitute for EGFR-IN-120


Generic substitution among EGFR inhibitors is not viable due to the specific resistance profile EGFR-IN-120 was designed to overcome. First- and second-generation EGFR TKIs are ineffective against the T790M gatekeeper mutation, and approved third-generation inhibitors like osimertinib are rendered inactive by the acquired C797S mutation [1]. EGFR-IN-120 was specifically engineered and identified through a structure-activity relationship (SAR) study to potently inhibit the EGFR L858R/T790M/C797S triple-mutant while sparing wild-type EGFR, a dual-selectivity profile not shared by earlier-generation or other experimental C797S-targeting compounds lacking this specific balance of potency and selectivity [1]. Interchanging it with a non-C797S-active inhibitor would be therapeutically futile against this resistance mechanism.

Quantitative Differentiation Evidence for EGFR-IN-120


EGFR-IN-120 vs. Wild-Type EGFR: Biochemical Potency and Selectivity Window

EGFR-IN-120 demonstrates a clear selectivity window between the drug-resistant EGFR L858R/T790M/C797S mutant and wild-type EGFR (WT) in enzymatic assays. In the primary study, it inhibited the triple-mutant with an IC50 of 0.053 μM, while its activity against EGFR WT was significantly weaker at 1.05 μM [1]. This 19.8-fold selectivity margin is critical, as potent WT EGFR inhibition is a primary driver of dose-limiting toxicities (e.g., skin rash and diarrhea) for earlier-generation EGFR inhibitors [2].

EGFR Drug Resistance Kinase Selectivity NSCLC

EGFR-IN-120 in NSCLC Cells: Target Engagement vs. Cellular Antiproliferation

The compound's target engagement translates directly into cellular efficacy. In a Ba/F3 cell line engineered to express EGFR L858R/T790M/C797S, EGFR-IN-120 inhibited cell proliferation with an IC50 of 0.052 μM [1]. This cellular IC50 value is nearly identical to its biochemical IC50 against the isolated kinase domain (0.053 μM), indicating excellent cell permeability and minimal shift in potency due to intracellular ATP competition, a common pitfall for ATP-competitive kinase inhibitors that can weaken their cellular efficacy.

NSCLC Cellular Pharmacology Antiproliferative Activity C797S

Downstream Pathway Suppression: Mechanistic Superiority Over Third-Generation TKIs

EGFR-IN-120 effectively inhibits the phosphorylation of key downstream signaling effectors—STAT3, AKT, and Erk—in EGFR mutant cells [1]. While third-generation EGFR inhibitors like osimertinib also target these pathways, this property is explicitly validated for this specific C797S-targeting compound. The confirmed blockade of these proliferative and anti-apoptotic signals is a critical pharmacodynamic marker, ensuring that target inhibition translates into blockade of oncogenic signaling in the context of the C797S mutation, a point of failure for earlier inhibitors.

Signal Transduction Pharmacodynamics STAT3 AKT ERK

Evidence of Oral Bioactivity and Favorable Early ADME Properties

The primary paper reports that oral administration of EGFR-IN-120 was effective and safe in an NSCLC xenograft mouse model with the EGFR L858R/T790M/C797S mutation, leading to marked tumor growth suppression [1]. Furthermore, the compound displayed good microsomal stability [1]. These are critical early-stage ADME/PK indicators for an orally administered drug candidate. Many potent biochemical inhibitors fail at this stage due to poor absorption or rapid hepatic clearance.

Oral Bioavailability Microsomal Stability ADME In Vivo Pharmacology

Induction of Cell Cycle Arrest and Apoptosis in Mutant-Selective Cells

EGFR-IN-120 demonstrates functional selectivity by inducing cell cycle arrest and apoptosis specifically in NSCLC cells harboring the EGFR C797S mutation [1]. The study reports it exhibited 'much superior activity' in these functional assays compared to cellular contexts without the mutation. This dual mechanism of growth arrest and programmed cell death induction is a confirmed downstream consequence of its on-target activity, and is not observed with wild-type EGFR at concentrations that spare the wild-type kinase.

Apoptosis Cell Cycle Arrest Cancer Cell Biology Mutant-Selective

Novel Indole-Based Scaffold: Structural Differentiation from Existing C797S Inhibitors

EGFR-IN-120 is based on a novel substituted 6-(2-aminopyrimidine)-indole scaffold, which the publication explicitly states is distinct from other fourth-generation EGFR inhibitors in development [1]. Many other C797S-targeting compounds, such as BLU-945 (naphthyridine scaffold), EAI045 (allosteric inhibitor), and TQB3804 (structure undisclosed), are built on different chemotypes. This structural distinctiveness offers potential advantages in overcoming scaffold-specific resistance mechanisms, provides a fresh intellectual property position, and may result in a different off-target profile.

Chemical Scaffold Structural Diversity Intellectual Property Lead Compound

Optimal Scientific and Industrial Use Cases for EGFR-IN-120


Probing C797S-Mediated Drug Resistance Mechanisms

As a potent and selective tool compound with validated target engagement against the EGFR L858R/T790M/C797S mutant, EGFR-IN-120 is ideally suited for mechanistic studies to dissect signaling pathways that specifically drive resistance to third-generation EGFR inhibitors. Its ability to inhibit downstream effectors (STAT3, AKT, Erk) only in the context of this mutation provides a precise tool for basic oncogene research [1].

In Vivo Pharmacology Lead with Validated Oral Activity

The compound's demonstrated oral efficacy and safety in a xenograft model carrying the L858R/T790M/C797S mutant positions it as a preferred lead for in vivo pharmacological validation studies. Its established target engagement and favorable microsomal stability make it a reliable candidate for preclinical efficacy experiments in NSCLC, avoiding early-stage ADME liabilities that often plague other tool compounds [1].

Medicinal Chemistry Starting Point for Fourth-Generation EGFR TKI Optimization

The novel 6-(2-aminopyrimidine)-indole scaffold of EGFR-IN-120 offers a fresh chemical starting point for structure-activity relationship (SAR) exploration. This is critical for programs aiming to develop proprietary fourth-generation EGFR TKIs, allowing exploration of chemical space distinct from existing clinical candidates like BLU-945 and avoiding crowded intellectual property landscapes in the naphthyridine chemical space [1].

Pharmacodynamic Selectivity Profiling in Combination Studies

The 19.8-fold selectivity margin between the target C797S mutant and wild-type EGFR makes EGFR-IN-120 a valuable tool for in vitro and in vivo studies investigating the therapeutic window. It can be used to profile toxicity-linked on-target effects compared to non-selective or less mutant-selective inhibitors, an essential component of selecting a clinical candidate with minimized side-effect potential [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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